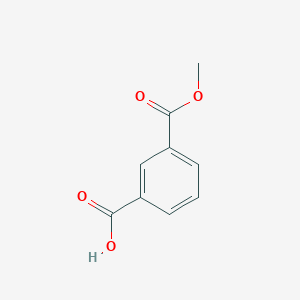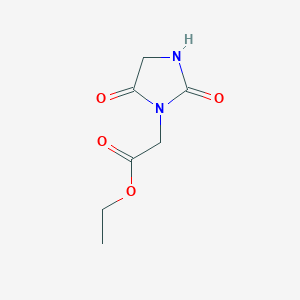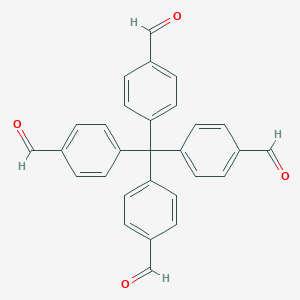
Tetrakis(4-Formylphenyl)methan
Übersicht
Beschreibung
Tetrakis(4-formylphenyl)methane is a chemical compound with the molecular formula C29H20O4 . It is also known by other names such as 4-[tris(4-formylphenyl)methyl]benzaldehyde . The molecular weight of this compound is 432.5 g/mol .
Synthesis Analysis
A new three-dimensional metal-organic framework (MOF) was synthesized by linking ditopic amino functionalized polyoxometalate with 4-connected tetrahedral tetrakis (4-formylphenyl)methane building units through imine condensation .Molecular Structure Analysis
The structure of this MOF, termed MOF-688, was solved by single crystal X-ray diffraction and found to be triply interpenetrated diamond-based dia topology .Chemical Reactions Analysis
The synthesis of three-dimensional covalent-organic frameworks has been achieved through the use of tetrakis-(4-formylphenyl)methane . The first imine-linked 3D COF, COF-300, was reported by Yaghi and coworkers in 2009, and is synthesized from tetrakis-(4-aminophenyl)methane (TAPM) and terephthalaldehyde .Physical And Chemical Properties Analysis
The melting point of Tetrakis(4-formylphenyl)methane is >180 °C (decomp) (Solv: ethyl acetate (141-78-6)). The predicted boiling point is 634.9±55.0 °C and the predicted density is 1.262±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Einkristalline Kovalente Organische Gerüste (COFs)
Tetrakis(4-Formylphenyl)methan: wird bei der Synthese von einkristallinen COFs verwendet. Diese sind erweiterte poröse Kristalle, die durch die Reaktion organischer Vorläufer gebildet werden, die zweidimensionale oder dreidimensionale Anordnungen erzeugen. Die Verbindung trägt zum schnellen Wachstum von großflächigen einkristallinen COFs bei, die für die Röntgenbeugungsanalyse geeignet sind, wodurch die Kristallisationszeit von Wochen auf nur 1-2 Tage reduziert wird .
Optoelektronische Geräte
Die Verbindung dient als Baustein für COFs, die in optoelektronische Geräte integriert werden. Ihre Molekülstruktur ermöglicht die Entwicklung neuer Halbleitermaterialien, die in Sensoren, Photokatalysatoren, Elektroden, Superkondensatoren, Solar-Harvesting-Geräten und Leuchtdioden eingesetzt werden. Diese Anwendung nutzt die Fähigkeit der Verbindung, als Lichternte, Halbleiter, Ligand, Bindungsstelle oder Redoxzentrum zu fungieren .
Selbstheilende Polymere
4-[tris(4-Formylphenyl)methyl]benzaldehyd: wird als tetratopischer Linker bei der Herstellung von selbstheilenden Polymeren mit schneller elastischer Rückgewinnung verwendet. Diese Polymere zeigen hohe Dehnbarkeit und können nach dem Dehnen sofort ihre ursprüngliche Länge wiedererlangen. Sie haben potenzielle Anwendungen in Soft-Aktuatoren, elektronischen Häuten, Biochips und Biosensoren .
Katalyse
Die komplexe Molekülstruktur der Verbindung macht sie für den Einsatz in der Katalyse geeignet. Sie kann als Katalysator in verschiedenen chemischen Reaktionen fungieren und die Effizienz und Selektivität der beteiligten Prozesse verbessern. Diese Anwendung ist entscheidend für die Materialsynthese und die Medikamentenentwicklung .
Materialsynthese
In der Materialwissenschaft ist This compound an der Synthese von fortgeschrittenen Materialien beteiligt. Seine multifunktionale Natur ermöglicht die Herstellung komplexer molekularer Architekturen, die für die Entwicklung neuer Materialien mit gewünschten Eigenschaften für verschiedene technologische Anwendungen unerlässlich sind .
Medikamentenentwicklung
Die komplizierte Struktur der Verbindung ermöglicht ihre Anwendung in der Medikamentenentwicklung. Sie kann zur Herstellung neuartiger Medikamentenabgabesysteme oder als Vorläufer bei der Synthese pharmazeutischer Verbindungen verwendet werden. Ihre Vielseitigkeit ermöglicht die Erforschung neuer therapeutischer Wege .
Wirkmechanismus
Safety and Hazards
While specific safety and hazard information for Tetrakis(4-formylphenyl)methane is not available, general precautions should be taken while handling it. This includes avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-[tris(4-formylphenyl)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H20O4/c30-17-21-1-9-25(10-2-21)29(26-11-3-22(18-31)4-12-26,27-13-5-23(19-32)6-14-27)28-15-7-24(20-33)8-16-28/h1-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKFUMXIARBFRPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(C2=CC=C(C=C2)C=O)(C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514328 | |
| Record name | 4,4',4'',4'''-Methanetetrayltetrabenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
617706-61-3 | |
| Record name | 4,4',4'',4'''-Methanetetrayltetrabenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of Tetrakis(4-formylphenyl)methane lend itself to creating microporous polymers?
A1: Tetrakis(4-formylphenyl)methane possesses four aldehyde (-CHO) groups extending from a central carbon atom, giving it a tetrahedral geometry. [] This tetrahedral structure makes it an ideal building block for creating three-dimensional, hyper-cross-linked polymers. [] The aldehyde groups can react with suitable diamine monomers through condensation polymerization, forming robust benzoxazole linkages and generating a porous network. [] The size and nature of the diamine used can be modified to tune the pore size and properties of the resulting polymer. []
Q2: What makes Tetrakis(4-formylphenyl)methane-derived polymers suitable for gas adsorption and separation?
A2: Research indicates that microporous polybenzoxazoles synthesized using Tetrakis(4-formylphenyl)methane as a building block demonstrate promising gas adsorption properties. [] These polymers exhibit a high affinity for carbon dioxide (CO2) due to the presence of heteroatoms like nitrogen and oxygen within their structure. [] The microporous nature of these polymers, with pore sizes often falling within the range of 0.98-1.46 nm, allows for selective adsorption of CO2 over other gases like nitrogen (N2) and methane (CH4). [] This selectivity, coupled with their high adsorption capacity, makes these polymers potentially valuable for applications like carbon capture and gas separation technologies.
Q3: Beyond gas adsorption, what other applications can benefit from the unique properties of polymers derived from Tetrakis(4-formylphenyl)methane?
A3: The mechanical properties of polymers synthesized using Tetrakis(4-formylphenyl)methane can be tailored for specific applications. For example, researchers have created a self-healing polymer with fast elastic recovery using Tetrakis(4-formylphenyl)methane as a crosslinker for a poly(dimethylsiloxane) backbone. [] The resulting material displays remarkable stretchability (strain at break ~1400%) and can rapidly return to its original shape after stretching. [] This self-healing property arises from the reversible nature of the dynamic bonds formed during the crosslinking process, making it a promising material for applications requiring flexibility, durability, and self-repair capabilities, such as soft robotics, electronic skins, and biosensors. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



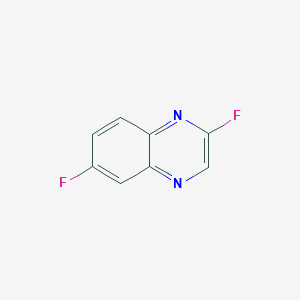


![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one,3-ethoxy-1,7-dimethyl-(9CI)](/img/structure/B47640.png)
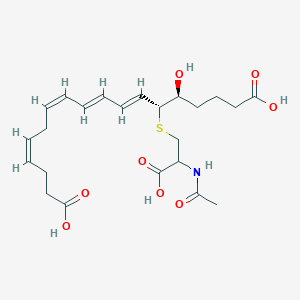
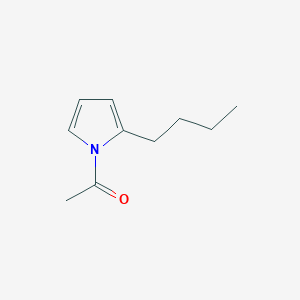

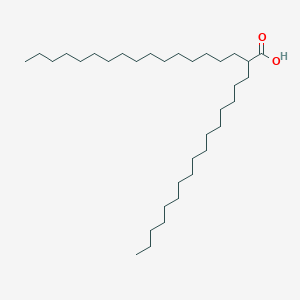
![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B47650.png)

